Ethyl isopropyl ether

Overview

Description

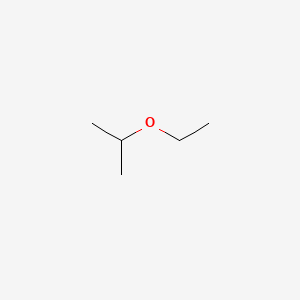

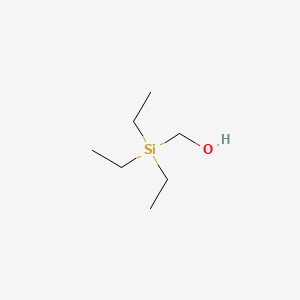

Ethyl isopropyl ether, also known as 2-ethoxypropane, is a colorless liquid . It is used for research and development purposes .

Synthesis Analysis

This compound can be synthesized through the Williamson Ether Synthesis, which involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . For example, it can be synthesized from the ethoxide ion (CH3CH2O –) as the nucleophile and 2-chloropropane .Molecular Structure Analysis

The molecular formula of this compound is C5H12O, and its molecular weight is 88.15 .Chemical Reactions Analysis

The most common reaction of ethers like this compound is the cleavage of the C–O bond by using strong acids . For instance, when this compound is cleaved with hydrobromic acid, the products are isopropyl alcohol and bromoethane .Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a boiling point of 51°C, a flash point of -24°C, and a specific gravity of 0.73 . Its refractive index is 1.36 .Scientific Research Applications

Catalysis and Synthesis

Ethyl isopropyl ether, a compound related to ethers such as methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and isopropyl tert-butyl ether (IPTBE), has been studied in various catalytic and synthetic applications. For instance, Shi et al. (2003) discussed the synthesis of these ethers using a non-acid ionic liquid as a catalyst, achieving high conversion and selectivity under mild conditions (Shi et al., 2003). Similarly, the catalysis of etherification of alcohol and iso-olefin mixtures, including MTBE and related ethers, was explored by Hatchings et al. (1992), emphasizing various catalysts such as sulphonated resin and zeolites (Hatchings et al., 1992).

Solvent Applications

Isopropyl ether, which is closely related to this compound, has been used as a solvent in various chemical reactions. For example, Li et al. (2015) utilized isopropyl ether as a solvent in the catalyst-free Friedel–Crafts hydroxyalkylation of imidazo[1,2-α]pyridines with ethyl trifluoropyruvate, proving effective under mild conditions (Li et al., 2015).

Thermodynamics and Vaporization Studies

The thermodynamics of vaporization of various ethers, including ethyl tert-butyl ether and di-isopropyl ether, have been investigated to understand their boiling temperatures and vapor pressures. Efimova et al. (2007) provided comprehensive data on the temperature dependences of saturated vapour pressures and enthalpies of vaporization for these ethers (Efimova et al., 2007).

Chemiluminescence and Gas Sensing

A study by Hu et al. (2008) demonstrated the use of chemiluminescence (CL) emission from the oxidation of ethyl ether by oxygen on the surface of borate glass. This research led to the development of a sensitive gas sensor for the determination of trace ethyl ether (Hu et al., 2008).

Mechanism of Action

Target of Action

Ethyl isopropyl ether, a type of ether, primarily targets organic compounds during its reactions . It is often used as a reaction solvent due to its unreactive nature towards most reagents .

Mode of Action

The mode of action of this compound involves the cleavage of the carbon-oxygen (C–O) bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of alkenes to ethers through a process known as alkoxymercuration . This process is similar to oxymercuration, except that an alkene is converted into an ether instead of an alcohol . The reaction occurs in the presence of mercury (II) trifluoroacetate, followed by treatment with sodium borohydride (NaBH4) to produce the ether .

Pharmacokinetics

Ethers, in general, are known to have a small dipole moment due to the presence of an electronegative oxygen atom . This property could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The result of this compound’s action is the formation of an alcohol and an alkyl halide product . For example, when this compound is cleaved with hydrobromic acid, the products are isopropyl alcohol and bromoethane . The bromide nucleophile preferably attacks the ether’s ethyl substituent because it is less hindered .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, many ethers can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation . This suggests that the action, efficacy, and stability of this compound could be significantly affected by its storage conditions and exposure to oxygen .

Safety and Hazards

Ethyl isopropyl ether is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name |

2-ethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4-6-5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJVWZAETSBXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060805 | |

| Record name | Propane, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

625-54-7 | |

| Record name | Ethyl isopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isopropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl isopropyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68FC4UEX7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary method used to identify and quantify ethyl isopropyl ether in complex mixtures?

A: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed to identify and quantify this compound within complex mixtures. This method separates different compounds based on their volatility and then utilizes mass spectrometry to determine their unique mass-to-charge ratios, allowing for precise identification and quantification. [, ]

Q2: Can you elaborate on the significance of this compound in the study of methylene reactions with ethers?

A: this compound serves as a key product in the study of methylene reactions with ethers, specifically diethyl ether. Research indicates that methylene inserts into the carbon-hydrogen (C-H) bonds of diethyl ether, yielding this compound and ethyl propyl ether. This reaction provides valuable insights into the relative reactivity of primary and secondary C-H bonds towards methylene insertion. Notably, the formation of these products, without carbon rearrangement, suggests a direct insertion mechanism for methylene with diethyl ether. []

Q3: What is the major application of this compound in natural product research?

A: Research has identified this compound as a constituent of the volatile oil extracted from Beihua. This plant is known for its potential medicinal properties, and analyzing its chemical composition, including the presence of this compound, is crucial for understanding its potential therapeutic benefits. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)

![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)